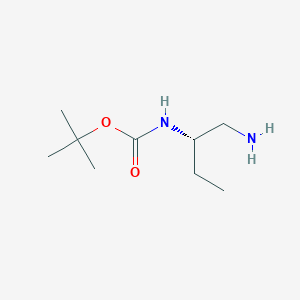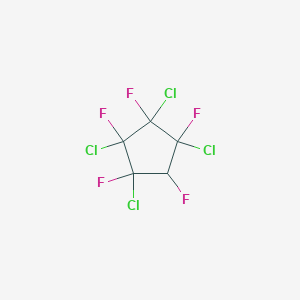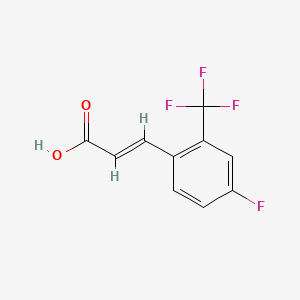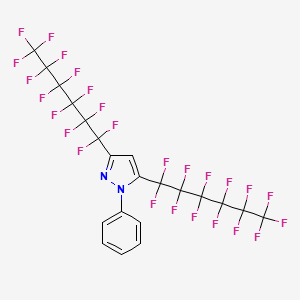
(S)-tert-Butyl (1-aminobutan-2-yl)carbamate
Overview
Description
The compound “1-(1-aminobutan-2-yl)-3-ethylcyclopentan-1-ol” has a similar structure . It has a CAS Number of 1560035-70-2 and a molecular weight of 185.31 . Another related compound is “Benzyl (1-aminobutan-2-yl)carbamate hydrochloride” with a molecular formula of C12H19ClN2O2 .
Synthesis Analysis
In a study on biocatalytic reductive amination, amine dehydrogenases (AmDHs) were used for the synthesis of small 2-aminoalkanes . Conversions up to 97.1% were reached at 50 mM, and moderate to high enantioselectivities were obtained .
Molecular Structure Analysis
The compound “2-{[(2S)-1-aminobutan-2-yl]oxy}ethyl benzoate” contains total 36 bond(s); 17 non-H bond(s), 7 multiple bond(s), 8 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aromatic), 1 primary amine(s) (aliphatic) and 1 ether(s) (aliphatic) .
Scientific Research Applications
Medicinal Chemistry and Drug Development
N-Boc-[(1S)-1-(aminomethyl)propyl]amine serves as a valuable building block in the synthesis of pharmaceutical compounds. Researchers utilize it to introduce the N-Boc protecting group during the preparation of amine-containing drug candidates. The stability of the N-Boc group under various conditions allows for efficient chemical transformations while protecting the amine functionality .
Cancer Research: CDK2 Inhibition
Recent studies have investigated derivatives of N-Boc-[(1S)-1-(aminomethyl)propyl]amine as novel CDK2 inhibitors. CDK2 inhibition is a promising strategy for cancer treatment, selectively targeting tumor cells. These compounds exhibit potent cytotoxic activities against cancer cell lines (e.g., MCF-7, HCT-116, HepG-2) with IC50 values in the nanomolar range. Notably, some derivatives surpass the activity of the clinically used drug sorafenib .
Green Chemistry: N-Boc Protection
A green and efficient method for N-Boc protection involves ultrasound irradiation. Under mild conditions and without the need for auxiliary substances, structurally diverse amines react with N-Boc-[(1S)-1-(aminomethyl)propyl]amine to form the corresponding N-Boc derivatives. This approach minimizes environmental impact and enhances synthetic efficiency .
Continuous N-Boc Deprotection
Solid Brønsted acid catalysts, such as H-BEA zeolite, enable continuous N-Boc deprotection of amines. This method avoids additional workup steps and achieves high yields of N-Boc-protected amines. The process is rapid, often occurring in less than a minute at elevated temperatures .
Amidation Reactions
N-Boc-[(1S)-1-(aminomethyl)propyl]amine participates in practical one-pot amidation reactions. Researchers employ this compound to efficiently convert N-Boc-protected aliphatic and aryl amines into amides. The method offers a straightforward approach for amide synthesis .
Chemical Biology and Peptide Synthesis
In peptide chemistry, N-Boc-[(1S)-1-(aminomethyl)propyl]amine plays a crucial role. It serves as a protecting group for amino acids during solid-phase peptide synthesis (SPPS). By selectively deprotecting the N-Boc group, researchers can assemble complex peptide sequences with high fidelity .
properties
IUPAC Name |
tert-butyl N-[(2S)-1-aminobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-5-7(6-10)11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJCYTMWAXWVOM-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CN)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl (1-aminobutan-2-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N1-{6-[3-(trifluoromethyl)phenoxy]-3-pyridyl}-2,3,3-trichloroacrylamide](/img/structure/B3040824.png)
![2-bromo-N-[6-(4-fluorophenoxy)pyridin-3-yl]propanamide](/img/structure/B3040826.png)
![N'1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide](/img/structure/B3040827.png)
![N1-[6-(2,4-difluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B3040830.png)

![N1-[2-(4-fluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B3040834.png)
![N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-2,3,3-trichloroacrylamide](/img/structure/B3040836.png)
![N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-2-bromopropanamide](/img/structure/B3040837.png)





![2-Bromo-2-nitro-3-{[3-(trifluoromethyl)benzoyl]oxy}propyl 3-(trifluoromethyl)benzoate](/img/structure/B3040847.png)